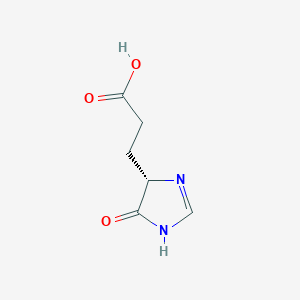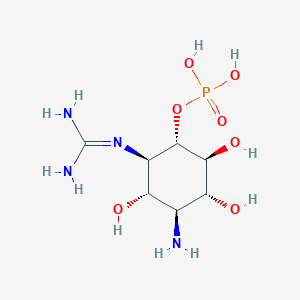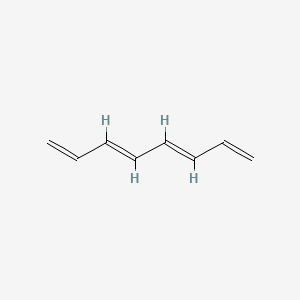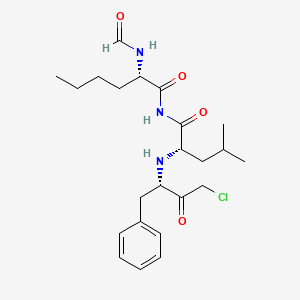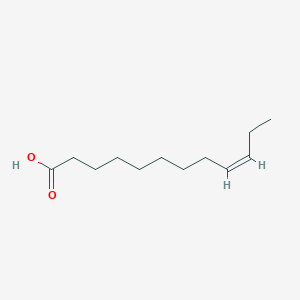
Lauroleic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-9-dodecenoic acid is a 9-dodecenoic acid having cis-configuration.
Applications De Recherche Scientifique
Periodontitis Treatment
Lauroleic acid has been explored for use in periodontitis treatment. A study by Chantadee et al. (2020) utilized lauric acid as a matrix former in an in situ-forming gel (ISG) loaded with vancomycin HCl. This formulation showed effective antimicrobial activity against methicillin-resistant Staphylococcus aureus and Porphyromonas gingivalis, commonly associated with periodontitis. The ISG displayed a prolonged drug release over six days, indicating its potential for periodontal pocket drug delivery in periodontitis treatment (Chantadee et al., 2020).
Antimicrobial Activity Against Propionibacterium Acnes
Yang et al. (2009) investigated the antimicrobial activity of lauric acid and its liposomal derivatives against Propionibacterium acnes. The study revealed that lauric acid demonstrated strong bactericidal activity against P. acnes, which is a key bacterium in inflammatory acne. The liposomal formulation of lauric acid (LipoLA) enhanced its antimicrobial activity and was able to fuse with bacterial membranes, releasing lauric acid directly into the bacterial membranes, thereby effectively killing the bacteria (Yang et al., 2009).
Effects on Ruminal Fermentation and Milk Fatty Acid Composition
Hristov et al. (2011) explored the effects of lauric acid on ruminal fermentation, production, and milk fatty acid profile in lactating dairy cows. The study observed that lauric acid reduced protozoal counts in the rumen, influenced the fermentation process, and modified the fatty acid composition of milk. Despite these changes, lauric acid did not significantly affect ruminal methane production (Hristov et al., 2011).
Regulation of Root-Knot Nematode Chemotaxis
Dong et al. (2013) found that lauric acid in crown daisy root exudate potently regulated root-knot nematode chemotaxis and disrupted the expression of a pivotal gene (Mi-flp-18) in the nematode. This study highlighted the potential of lauric acid in agricultural applications, specifically in the control of root-knot nematode infestations (Dong et al., 2013).
Antibacterial Activity Against Clinical Isolates
Anzaku et al. (2017) demonstrated the antibacterial activity of lauric acid against various clinical isolates, including those from urinary, respiratory, and digestive tract infections. Lauric acid showed effectiveness against Gram-positive bacteria, even at low concentrations, suggesting its potential use in combating microbial strains resistant to antibiotics (Anzaku et al., 2017).
Propriétés
Nom du produit |
Lauroleic acid |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
(Z)-dodec-9-enoic acid |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h3-4H,2,5-11H2,1H3,(H,13,14)/b4-3- |
Clé InChI |
FKLSONDBCYHMOQ-ARJAWSKDSA-N |
SMILES isomérique |
CC/C=C\CCCCCCCC(=O)O |
SMILES canonique |
CCC=CCCCCCCCC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



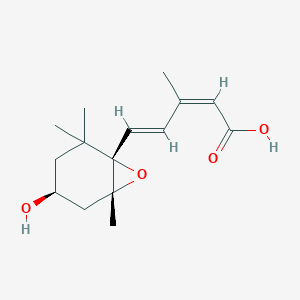
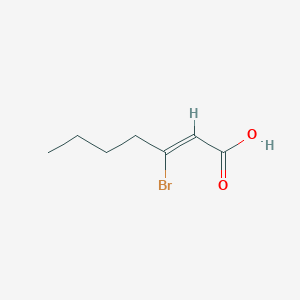
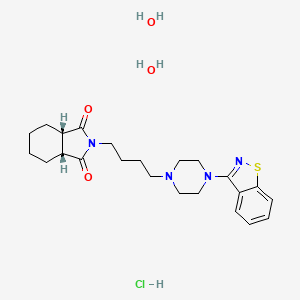
![2-[2-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1236503.png)
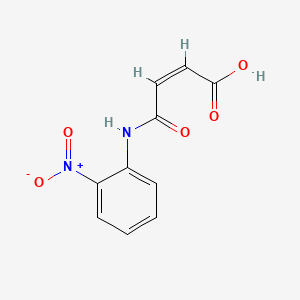
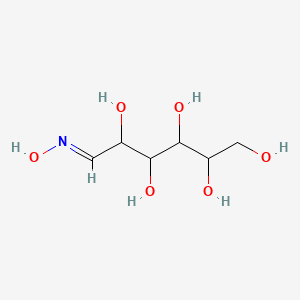
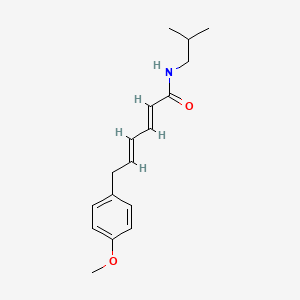
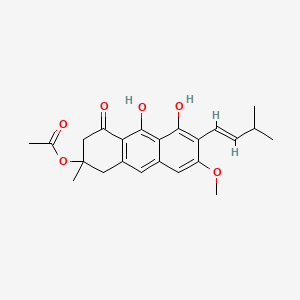
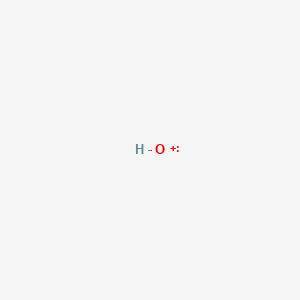
![(S)-2-Amino-3-{[(E)-4-hydroxy-3-methylbut-2-enylamino]purin-9-yl}propanoic acid](/img/structure/B1236516.png)
